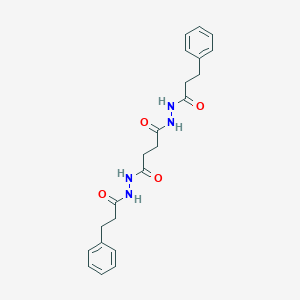![molecular formula C17H24N2O5S B464364 Methyl-4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoat CAS No. 327065-72-5](/img/structure/B464364.png)
Methyl-4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes, including inflammation and cancer cell growth. Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various disease processes. Additionally, Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate has several advantages for use in laboratory experiments, including its high potency and selectivity for its target enzymes. Additionally, Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate has a low toxicity profile, making it a safe and effective tool for studying various cellular processes. However, one limitation of using Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate in laboratory experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate, including its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate for therapeutic use. Furthermore, the development of new methods for synthesizing and delivering Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate could enhance its efficacy and broaden its potential applications.
Synthesemethoden
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 4-methyl-1-piperidinylmagnesium bromide, followed by the reaction with methyl 4-oxobutanoate. Other methods include the reaction of 4-aminobenzenesulfonamide with 4-methyl-1-piperidinylsulfonyl chloride, followed by the reaction with methyl acetoacetate.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung und Arzneimittelentwicklung
Diese Verbindung ist strukturell verwandt mit Molekülen, die bei der Entwicklung von Therapeutika eingesetzt wurden, wie z. B. Imatinib . Es hat potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf Tyrosinkinasen abzielen, die bei der Behandlung verschiedener Krebsarten eine wichtige Rolle spielen.
Eigenschaften
IUPAC Name |
methyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-9-11-19(12-10-13)25(22,23)15-5-3-14(4-6-15)18-16(20)7-8-17(21)24-2/h3-6,13H,7-12H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOWIQRRNCXTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464293.png)
![2-[(2-chlorophenyl)amino]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B464300.png)



![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)
![2-Methoxy-6-({[4-(4-morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464327.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464328.png)
![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)
![5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464343.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B464347.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B464358.png)
![3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B464365.png)